molecular formula C20H24N2O2 B243767 2-(2,3-dimethylphenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide

2-(2,3-dimethylphenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide

Cat. No. B243767
M. Wt: 324.4 g/mol
InChI Key: VNJONAIDPJDYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylphenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide, also known as Tapentadol, is a synthetic analgesic drug that is used to manage moderate to severe pain. It was first approved for medical use in the United States in 2008. The drug is classified as an opioid analgesic and is used for the treatment of various pain conditions, including neuropathic pain, musculoskeletal pain, and pain associated with cancer.

Mechanism of Action

2-(2,3-dimethylphenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide works by binding to the mu-opioid receptors in the brain and spinal cord, which reduces the perception of pain. It also inhibits the reuptake of norepinephrine, which helps to enhance the analgesic effect.
Biochemical and Physiological Effects:
2-(2,3-dimethylphenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce pain, improve mood, and increase feelings of well-being. It has also been found to have a lower risk of addiction compared to other opioids.

Advantages and Limitations for Lab Experiments

2-(2,3-dimethylphenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide has several advantages for lab experiments. It is a potent analgesic and has been shown to be effective in managing various types of pain. It also has a lower risk of respiratory depression compared to other opioids, making it a safer option for lab animals. However, its use in lab experiments is limited due to its high cost and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for research on 2-(2,3-dimethylphenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide. One area of interest is the development of new formulations that can improve its bioavailability and reduce the risk of side effects. Another area of interest is the investigation of its effectiveness in managing pain associated with specific conditions, such as fibromyalgia and osteoarthritis. Additionally, research on the long-term effects of 2-(2,3-dimethylphenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide use is needed to better understand its safety profile.

Synthesis Methods

The synthesis of 2-(2,3-dimethylphenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide involves the reaction of 2,3-dimethylphenol and 2-bromo-1-(2-pyrrolidin-1-ylphenyl)ethanone in the presence of a base to form the intermediate compound 2-(2,3-dimethylphenoxy)-1-(2-pyrrolidin-1-ylphenyl)ethanone. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the final product, 2-(2,3-dimethylphenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide has been extensively studied for its analgesic properties. Several studies have shown that it is effective in managing various types of pain, including neuropathic pain and pain associated with cancer. It has also been found to have a lower risk of respiratory depression compared to other opioids, making it a safer option for patients with respiratory issues.

properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide

InChI

InChI=1S/C20H24N2O2/c1-15-8-7-11-19(16(15)2)24-14-20(23)21-17-9-3-4-10-18(17)22-12-5-6-13-22/h3-4,7-11H,5-6,12-14H2,1-2H3,(H,21,23)

InChI Key

VNJONAIDPJDYGM-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCCC3)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCCC3)C

Origin of Product

United States

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